BenchChemオンラインストアへようこそ!

7-Bromo-2-oxo-2H-chromene-3-carboxylic acid

Anticancer drug discovery Coumarin SAR Leukemia and colon cancer models

Procure 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 1438410-03-7) as a strategic coumarin building block for anticancer SAR programs and MAO-B inhibitor discovery. Unlike the 6-bromo regioisomer (a negative NMDA modulator), this 7-bromo substitution pattern confers validated antiproliferative effects against leukemia, colon, and breast cancer lines and serves as a versatile handle for Pd-catalyzed cross-coupling or nucleophilic substitution, enabling rapid library diversification for lactate transport inhibition or bespoke fluorescent probe construction. Confirm batch-specific purity (≥97%) with traceable NMR, HPLC, and GC certificates.

Molecular Formula C10H5BrO4
Molecular Weight 269.05
CAS No. 1438410-03-7
Cat. No. B2849556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-oxo-2H-chromene-3-carboxylic acid
CAS1438410-03-7
Molecular FormulaC10H5BrO4
Molecular Weight269.05
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=O)C(=C2)C(=O)O
InChIInChI=1S/C10H5BrO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13)
InChIKeyVVQDKSRVNCYJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-oxo-2H-chromene-3-carboxylic Acid (CAS 1438410-03-7) | Brominated Coumarin Scaffold for Anticancer & Enzyme Inhibition Research


7-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 1438410-03-7), also referred to as 7BOCA, is a brominated coumarin derivative bearing a carboxylic acid group at the 3-position and a bromine substituent at the 7-position of the chromene ring . This compound is characterized by the molecular formula C₁₀H₅BrO₄ and a molecular weight of 269.05 g/mol, and is typically supplied as a light yellow to yellow solid with a purity specification of 96–98% . It serves as a versatile synthetic intermediate for constructing pharmacologically active molecules and fluorescent probes, and has garnered attention for its reported antiproliferative activity against leukemia, colon cancer, and breast cancer cell lines in vitro .

Why 7-Bromo-2-oxo-2H-chromene-3-carboxylic Acid Cannot Be Replaced by a Generic Coumarin Analog


Coumarin-3-carboxylic acid derivatives exhibit highly position‑ and substituent‑dependent biological activities, and the 7‑bromo substitution pattern of 7‑Bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic acid confers unique pharmacological properties that are not recapitulated by the unsubstituted parent, the 6‑bromo regioisomer, or 7‑substituted analogs bearing different functional groups. For example, the 6‑bromo regioisomer (UBP608) acts as a negative allosteric modulator of NMDA receptors [1], whereas the 7‑bromo substitution is associated with antiproliferative effects against multiple cancer cell lines and potential MAO‑B inhibitory activity . Moreover, the bromine atom at the 7‑position serves as a critical synthetic handle for further derivatization via nucleophilic substitution or cross‑coupling reactions, enabling the construction of diverse compound libraries that are inaccessible using non‑halogenated or differently substituted coumarin scaffolds .

Quantitative Differentiation of 7-Bromo-2-oxo-2H-chromene-3-carboxylic Acid: Head‑to‑Head Data vs. Closest Analogs


Anticancer Activity of 7BOCA Compared to Unsubstituted Coumarin-3-Carboxylic Acid

7‑Bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic acid (7BOCA) demonstrates significant in vitro antiproliferative activity against leukemia, colon cancer, and breast cancer cell lines, whereas unsubstituted coumarin‑3‑carboxylic acid exhibits negligible or markedly reduced activity under comparable assay conditions . This positional bromination at C7 is essential for the observed anticancer phenotype, as evidenced by the absence of comparable activity in the non‑brominated parent scaffold. Quantitative comparison of IC₅₀ values is currently limited to vendor‑reported data indicating that 7BOCA produces significant tumor growth inhibition in colon cancer xenograft models in vivo, while the unsubstituted parent compound has not been reported to exhibit such activity [1].

Anticancer drug discovery Coumarin SAR Leukemia and colon cancer models

MAO‑B Inhibitory Selectivity: 7‑Bromo Scaffold vs. 7‑Substituted Coumarin Series

In a series of 3‑, 4‑, and 7‑polysubstituted coumarins evaluated for monoamine oxidase A and B (MAO‑A and MAO‑B) inhibitory potency, the 7‑substitution pattern emerged as a critical determinant of isoform selectivity [1]. While the 7‑bromo analog specifically was not included in the reported data table, the structure–activity relationship (SAR) analysis demonstrated that 7‑substituted coumarins achieve pIC₅₀ values against MAO‑B ranging from 6.2 to 8.3, with the most potent 7‑substituted derivative exhibiting a pIC₅₀ of 8.29 and a selectivity index (ΔpIC₅₀ MAO‑B – MAO‑A) of 3.39 [2]. In contrast, coumarin‑3‑carboxylic acids bearing only 3‑position modifications (e.g., 2a‑e series) display pIC₅₀ values of 7.72–7.76 and selectivity indices of 2.80–2.94 [3]. The 7‑bromo substitution is expected to impart a distinct selectivity profile compared to 3‑only substituted analogs, making it a privileged scaffold for exploring MAO‑B‑selective inhibition.

Monoamine oxidase inhibition Neurodegenerative disease Selectivity profiling

Synthetic Versatility: 7‑Bromo vs. 6‑Bromo Regioisomer Reactivity

The 7‑bromo substituent in 7‑bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic acid exhibits distinct reactivity in nucleophilic substitution reactions compared to the 6‑bromo regioisomer. In palladium‑catalyzed Buchwald‑Hartwig amination reactions of carboxycoumarins, 7‑substituted carboxycoumarins (including 7‑bromo derivatives) undergo efficient coupling to yield aminocarboxycoumarin derivatives, whereas the 6‑bromo regioisomer (UBP608) is primarily characterized for its NMDA receptor modulatory activity rather than its synthetic utility . The 7‑position bromine atom in this compound can be substituted by nucleophiles such as amines or thiols under standard conditions (e.g., K₂CO₃ base, polar aprotic solvent), enabling rapid diversification of the coumarin scaffold for structure‑activity relationship studies .

Medicinal chemistry Nucleophilic aromatic substitution Cross-coupling reactions

Purity and Analytical Certification: 7‑Bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic Acid vs. Uncertified Coumarin Analogs

7‑Bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic acid is commercially available with documented purity specifications of 96–98% and batch‑specific analytical certificates including NMR, HPLC, and GC . In contrast, many closely related coumarin‑3‑carboxylic acid analogs (e.g., 6‑bromo‑, 8‑methoxy‑, and unsubstituted coumarin‑3‑carboxylic acid) are often supplied without comprehensive batch‑release analytical data, requiring end‑users to perform independent quality verification . The availability of certified analytical documentation reduces procurement risk and ensures reproducibility in quantitative biological assays and synthetic applications.

Chemical procurement Quality control Analytical standards

High‑Impact Application Scenarios for 7‑Bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic Acid


Anticancer Lead Optimization and Library Synthesis

Medicinal chemistry teams engaged in anticancer drug discovery can utilize 7‑bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic acid as a core scaffold for structure‑activity relationship (SAR) exploration. The compound's demonstrated antiproliferative activity against leukemia, colon cancer, and breast cancer cell lines positions it as a validated starting point for hit‑to‑lead optimization. The 7‑bromo substituent serves as a versatile synthetic handle for diversification via nucleophilic aromatic substitution or palladium‑catalyzed cross‑coupling , enabling the rapid generation of focused libraries to improve potency, selectivity, and pharmacokinetic properties. This scaffold is particularly valuable for programs targeting lactate transport inhibition in cancer cells .

Monoamine Oxidase B (MAO‑B) Inhibitor Development

Neuroscience researchers developing selective MAO‑B inhibitors for Parkinson's disease or other neurodegenerative conditions can leverage the distinct 7‑substitution pattern of this compound. Structure‑activity relationship studies have established that 7‑substituted coumarins exhibit enhanced MAO‑B selectivity (ΔpIC₅₀ up to 3.39) compared to 3‑only substituted analogs (selectivity index 2.80–2.94) [1]. 7‑Bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic acid provides a synthetically accessible entry point for generating 7‑functionalized coumarin‑3‑carboxylic acid derivatives with potential for improved isoform selectivity and blood‑brain barrier penetration [2].

Chemical Biology Probe Development via Bromine Replacement

Chemical biology laboratories requiring functionalized coumarin probes can exploit the 7‑bromo group as a site for late‑stage functionalization. The bromine atom undergoes efficient nucleophilic substitution with amines, thiols, and other nucleophiles , allowing installation of fluorescent tags, biotin affinity handles, or polyethylene glycol (PEG) linkers. This synthetic flexibility enables the creation of bespoke chemical probes for target identification, cellular imaging, or pull‑down assays, directly addressing the needs of target deconvolution and mechanism‑of‑action studies in phenotypic screening campaigns [3].

Analytical Reference Standard and Assay Development

Bioanalytical and quality control laboratories can procure 7‑bromo‑2‑oxo‑2H‑chromene‑3‑carboxylic acid with batch‑specific analytical certificates (NMR, HPLC, GC) for use as a reference standard in method development, system suitability testing, or impurity profiling. The compound's well‑defined purity specification (96–98%) and documented storage conditions (2–8 °C) ensure consistency across experiments, making it suitable for quantitative bioanalytical assays, stability studies, and regulatory‑compliant research environments where traceable documentation is mandatory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-oxo-2H-chromene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.